molecular formula C15H16BrNO B3171903 5-Bromo-2-(3-phenylpropoxy)aniline CAS No. 946699-93-0

5-Bromo-2-(3-phenylpropoxy)aniline

Cat. No.: B3171903
CAS No.: 946699-93-0
M. Wt: 306.2 g/mol
InChI Key: URNSRJXMCWBQBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-phenylpropoxy)aniline typically involves a multi-step process:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The resulting compound undergoes nitration to introduce a nitro group.

    Bromination: The nitro compound is then brominated.

    Amination: Finally, the nitro group is reduced to an amine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-phenylpropoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-(3-phenylpropoxy)aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and altering their function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(3-phenylpropoxy)aniline is unique due to the presence of both the bromine and phenylpropoxy groups, which confer specific reactivity and binding properties. This makes it particularly useful in proteomics research and as a versatile building block in organic synthesis .

Biological Activity

5-Bromo-2-(3-phenylpropoxy)aniline is an organic compound with the molecular formula C15H16BrNOC_{15}H_{16}BrNO and a molecular weight of 306.20 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure

The structure of this compound features a bromine atom attached to the aromatic ring, which may influence its reactivity and biological interactions. The compound's phenylpropoxy group is significant for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances its electrophilic properties, allowing it to participate in nucleophilic substitution reactions. This interaction may modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations have shown that certain aniline derivatives can inhibit cancer cell proliferation, suggesting a potential application in oncology.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their ability to protect neuronal cells, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various aniline derivatives demonstrated that those with halogen substitutions, such as bromine, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Studies : Research published in a peer-reviewed journal reported that certain aniline derivatives showed selective cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .
  • Neuroprotective Studies : A recent study highlighted the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage, suggesting their utility in neuroprotection .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits proliferation in cancer cell lines
NeuroprotectiveProtects against oxidative stress-induced damage

Structural Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Structural FeatureInfluence on Activity
Bromine SubstitutionEnhances electrophilicity
Phenylpropoxy GroupFacilitates interaction with biological targets

Properties

IUPAC Name

5-bromo-2-(3-phenylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNSRJXMCWBQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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